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Compound of Interest

Compound Name: 11-Cyanoundecanoic acid

Cat. No.: B1618329 Get Quote

An In-depth Technical Guide to the Physical Properties of 11-Cyanoundecanoic Acid

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the core physical properties of 11-
Cyanoundecanoic acid (CAS No. 5810-18-4), a bifunctional molecule of significant interest in

chemical synthesis, materials science, and drug development. As a molecule possessing both

a terminal carboxylic acid and a nitrile group separated by a long aliphatic chain, its

characteristics are governed by a unique interplay of polar and nonpolar functionalities. This

document is intended for researchers, scientists, and drug development professionals who

require a deep, practical understanding of this compound for its effective application.

Introduction and Molecular Overview
11-Cyanoundecanoic acid is a C12 fatty acid derivative distinguished by its terminal nitrile

(C≡N) group. This structure imparts dual reactivity, making it a valuable intermediate and

building block. The carboxylic acid moiety offers a reactive handle for esterification, amidation,

and salt formation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an

amine, or participate in cycloaddition reactions. Understanding its physical properties is

paramount for its purification, handling, and strategic deployment in complex synthetic

pathways.

Key Molecular Identifiers:

IUPAC Name: 11-cyanoundecanoic acid[1]
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CAS Number: 5810-18-4[1][2][3]

Molecular Formula: C₁₂H₂₁NO₂[1][2]

Molecular Weight: 211.30 g/mol [1][2]

Caption: Molecular Structure of 11-Cyanoundecanoic Acid.

Core Physical and Chemical Properties
The physical properties of 11-Cyanoundecanoic acid are summarized below. These values

are critical for predicting its behavior in various solvents and thermal conditions.

Property Value Source(s)

Appearance White solid / powder [2]

Melting Point 56 - 58 °C [2]

Boiling Point 381.7 °C at 760 mmHg [2][4]

Density 0.984 g/cm³ [2][4]

Flash Point 184.7 °C [2][4]

Refractive Index 1.463 [2][4]

logP 3.49558 [2]

In-Depth Analysis of Key Properties
Thermal Properties: Melting and Boiling Points
The melting point of 56-58 °C is characteristic of a medium-chain fatty acid and indicates that

the compound is a solid at standard ambient temperature and pressure.[2] A narrow melting

range is a primary indicator of high purity; impurities typically depress and broaden the melting

range.

The high boiling point of 381.7 °C is a direct consequence of strong intermolecular forces.[2][4]

These include:
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Hydrogen Bonding: The carboxylic acid group allows molecules to form strong hydrogen-

bonded dimers, significantly increasing the energy required to transition to the vapor phase.

Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) introduces strong dipole-

dipole attractions between molecules.

Van der Waals Forces: The long C10 alkyl chain contributes significant London dispersion

forces.

Solubility Profile: A Tale of Two Ends
The solubility of 11-Cyanoundecanoic acid is dictated by its amphipathic structure. The long,

nonpolar hydrocarbon tail dominates its behavior, rendering it largely insoluble in water.[5]

However, the two polar terminal groups—carboxylic acid and nitrile—allow for some solubility in

organic solvents.

Water: Solubility is very low. While the carboxylic acid can hydrogen bond with water, the

energetic cost of disrupting the water's hydrogen-bonding network to accommodate the long

hydrophobic chain is prohibitive.

Nonpolar Organic Solvents (e.g., n-Hexane, Cyclohexane): The compound exhibits

significant solubility in these solvents, which increases with temperature.[5][6] This is

because the primary interactions are between the nonpolar solvent and the molecule's long

alkyl chain. This property is advantageous for purification, as 11-CUA can be selectively

extracted into such solvents, leaving polar impurities behind, and then crystallized out upon

cooling.[5]

Polar Organic Solvents: Solubility is expected to be moderate in solvents like alcohols or

acetone, which can interact with the polar functional groups while also solvating the alkyl

chain.

The temperature dependence of solubility is a critical factor for recrystallization protocols. As

demonstrated in studies, the mole fraction solubility in cyclohexane and n-hexane increases

substantially with rising temperature, a principle that underpins its purification by crystallization.

[5][6]
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Spectroscopic Signature for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of 11-
Cyanoundecanoic acid.

Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected

absorption bands include:

~2245 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretch.

~1710 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the

carboxylic acid.

2500-3300 cm⁻¹: A very broad band resulting from the O-H stretch of the hydrogen-bonded

carboxylic acid.

2850-2960 cm⁻¹: Strong, sharp peaks from the C-H stretching of the methylene groups in the

alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectrum:

~12.0 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid (–

COOH).

~2.35 ppm: A triplet from the two protons on the carbon alpha to the carbonyl group (–

CH₂–COOH).

~2.30 ppm: A triplet from the two protons on the carbon alpha to the nitrile group (–CH₂–

C≡N).

1.2-1.7 ppm: A large, complex multiplet representing the 16 protons of the eight internal

methylene (–CH₂–) groups of the alkyl chain.
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¹³C NMR Spectrum:

~179 ppm: Signal for the carbonyl carbon (–COOH).

~120 ppm: Signal for the nitrile carbon (–C≡N).

20-35 ppm: A series of signals corresponding to the ten methylene carbons in the alkyl

chain.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under

electrospray ionization (ESI), one would expect to observe the molecular ion peak [M-H]⁻ at

m/z 210.15 or [M+H]⁺ at m/z 212.17, confirming the molecular weight of 211.30 g/mol .

Experimental Protocols for Property Determination
The following protocols outline standard laboratory procedures for verifying the key physical

properties of 11-Cyanoundecanoic acid.

Workflow for Physical Property Verification

Obtain Pure Sample
(11-Cyanoundecanoic Acid)

Melting Point Determination
(Capillary Method)

Solubility Analysis
(Static Equilibrium Method)

Spectroscopic Acquisition
(IR, NMR, MS)

Data Analysis & Comparison
to Literature Values

Click to download full resolution via product page
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Caption: General workflow for experimental property validation.

Protocol 1: Melting Point Determination
Causality: This protocol leverages the principle that pure crystalline solids melt over a narrow

and reproducible temperature range.

Sample Preparation: Finely crush a small amount of the solid 11-Cyanoundecanoic acid.

Capillary Loading: Pack a small amount (2-3 mm height) of the powdered sample into a

capillary tube, ensuring it is densely packed at the sealed bottom.[7]

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point

(approx. 57 °C).

Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at

which the first drop of liquid appears (T₁) and the temperature at which the entire sample

becomes a clear liquid (T₂). The melting range is T₁–T₂.

Validation: A sharp range (e.g., within 1-2 °C) consistent with the literature value of 56-58 °C

indicates high purity.

Protocol 2: Solubility Determination (Static Analytical
Method)
Causality: This method determines the saturation point of a solute in a solvent at a given

temperature, establishing the equilibrium solubility.[6]

System Preparation: In several sealed vials, add an excess amount of 11-
Cyanoundecanoic acid to a known volume of the chosen solvent (e.g., cyclohexane).

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired

temperature (e.g., 25 °C, 35 °C, 45 °C). Allow the mixtures to equilibrate for several hours

(typically >12 hours) to ensure saturation.
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Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle.

Carefully extract a known volume of the clear supernatant (the saturated solution) using a

pre-heated syringe fitted with a filter to avoid drawing in any solid particles.

Analysis: Quantify the concentration of 11-Cyanoundecanoic acid in the extracted sample.

This can be done by evaporating the solvent and weighing the residue, or through a suitable

analytical technique like HPLC or titration after derivatization.

Calculation: Convert the concentration into desired units (e.g., mol/L, g/100mL, or mole

fraction). Repeat for each temperature to build a solubility curve.

Significance in Drug Development and Materials
Science
The physical properties of 11-Cyanoundecanoic acid directly influence its applications:

Bifunctional Linker: Its defined chain length and terminal reactive groups make it an ideal

linker molecule in drug discovery.[8] The carboxylic acid can be coupled to a drug or

biomolecule, while the nitrile can be reduced to a primary amine, providing an orthogonal site

for attaching a targeting moiety, a solubilizing group (like PEG), or a fluorescent probe.

Precursor for Polyamides: The reduction of the nitrile group to an amine, followed by

polymerization, can yield specialty polyamides. For instance, it is a precursor to 12-

aminododecanoic acid, a monomer used in high-performance polymers.[9]

Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to

various metal oxide surfaces, while the long alkyl chain and terminal nitrile group form an

ordered, functionalized monolayer. This is useful for modifying the surface properties of

biosensors, electrodes, and nanoparticles.

Conclusion
11-Cyanoundecanoic acid is a versatile chemical building block whose utility is fundamentally

governed by its physical properties. Its solid state, defined melting point, and predictable

solubility in organic solvents are key to its purification and handling. The spectroscopic

signatures provide unambiguous confirmation of its unique bifunctional structure. For scientists
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in drug development and materials research, a thorough understanding of these properties is

not merely academic; it is the foundation for designing robust synthetic protocols, predictable

purification strategies, and innovative applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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